1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. Key structural elements include a 9-chloro substituent, a 3-hydroxyphenyl group at position 2, and an acetylated piperidine nitrogen. The spiro junction at position 5 introduces conformational rigidity, which may enhance binding specificity to biological targets.
Properties
IUPAC Name |
1-[9-chloro-2-(3-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-14(27)25-9-7-22(8-10-25)26-20(18-12-16(23)5-6-21(18)29-22)13-19(24-26)15-3-2-4-17(28)11-15/h2-6,11-12,20,28H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUURXWGERNUANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is an intriguing synthetic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H23ClN2O2
- Molecular Weight : 373.285 g/mol
- SMILES Notation : COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5
The structural complexity of this compound suggests a rich pharmacological profile due to the presence of multiple functional groups that may interact with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 16.19 ± 1.35 μM against HCT-116 (human colorectal carcinoma) and 17.16 ± 1.54 μM against MCF-7 (human breast adenocarcinoma) cells . Although specific data for the target compound is limited, its structural analogs suggest potential antitumor efficacy.
2. Central Nervous System Effects
Compounds in the benzodiazepine class often exhibit anxiolytic and anticonvulsant properties. The introduction of a chloro group at strategic positions has been shown to enhance receptor affinity for benzodiazepine receptors (BDZs), potentially increasing the neuropharmacological activity of the compound . The presence of a piperidine moiety may also contribute to its CNS effects.
The proposed mechanism involves interaction with GABAergic systems, where compounds similar to this one modulate neurotransmitter release and receptor activity. This modulation can lead to anxiolytic effects and possibly neuroprotective outcomes in models of neurodegeneration.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Study on Benzodiazepines : Research indicates that modifications such as halogenation significantly influence the binding affinity to BDZ receptors, enhancing their therapeutic potential .
- Cytotoxicity Evaluation : In vitro studies on related pyrazolo[1,5-c][1,3]oxazines showed promising results against tumor cell lines, suggesting that our target compound may share similar properties .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
*Calculated based on structural formulas; exact values may vary.
Key Structural-Activity Relationships (SAR)
- 3-Hydroxyphenyl vs.
- Chloro vs. Bromo : Chloro substituents (target compound) may provide better metabolic stability compared to bromo analogs, which are heavier and more reactive .
- Spiro-Piperidine vs. Spiro-Cyclohexane : Piperidine’s nitrogen enables functionalization (e.g., acetylation in the target compound), whereas cyclohexane () lacks this versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
